molecular formula C14H24N2O B14394096 2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one CAS No. 88364-40-3

2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one

Cat. No.: B14394096
CAS No.: 88364-40-3
M. Wt: 236.35 g/mol
InChI Key: CXIVCFHLKLMULL-UHFFFAOYSA-N
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Description

2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring attached to an octahydro-1H-inden-1-one moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one typically involves the reaction of octahydro-1H-inden-1-one with piperazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperazin-1-yl)ethan-1-ol
  • 1-((4-Pyridin-2-yl-piperazin-1-ylimino)-methyl)-naphthalen-2-ol

Uniqueness

2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with an octahydro-1H-inden-1-one moiety sets it apart from other similar compounds, making it a valuable subject for research and development.

Properties

CAS No.

88364-40-3

Molecular Formula

C14H24N2O

Molecular Weight

236.35 g/mol

IUPAC Name

2-(piperazin-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroinden-1-one

InChI

InChI=1S/C14H24N2O/c17-14-12(10-16-7-5-15-6-8-16)9-11-3-1-2-4-13(11)14/h11-13,15H,1-10H2

InChI Key

CXIVCFHLKLMULL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC(C2=O)CN3CCNCC3

Origin of Product

United States

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